4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, also known as 5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, is a boronic acid derivative that features a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its molecular formula is and it has a molecular weight of approximately 243.09 g/mol .
4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid falls under the categories of boronic acids and sulfonamides. These classifications are significant due to their distinct reactivity and applications in organic synthesis and medicinal chemistry.
The synthesis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid typically involves the reaction of 2-methylphenylboronic acid with N,N-dimethylsulfamide. The process may utilize various solvents and catalysts to facilitate the reaction.
The compound features a boron atom bonded to a phenyl ring that carries a methyl group and a dimethylsulfamoyl group. The structural formula can be represented as follows:
4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid can participate in various chemical reactions typical for boronic acids, including:
These reactions often require specific conditions such as temperature, solvent choice, and the presence of bases or acids to facilitate the desired transformations.
The mechanism of action for compounds like 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid primarily revolves around its ability to interact with biological targets through reversible covalent bonding with diols or other nucleophiles. This property makes it useful in drug design, particularly for inhibitors that target enzymes involved in disease processes.
4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid finds applications in various scientific fields:
Boronic acids have transitioned from niche synthetic intermediates to pharmacologically significant motifs since the 2003 FDA approval of bortezomib—the first boronic acid drug for multiple myeloma. This milestone catalyzed research into structurally complex boronic acids, including sulfamoyl-substituted variants. Sulfamoyl-boronic acid hybrids emerged in the late 2000s as strategic responses to two challenges: enhancing water solubility of arylboronic acids and enabling targeted protein interactions. The dimethylsulfamoyl group (-SO₂N(CH₃)₂) was specifically engineered to impart dual functionality: its strong electron-withdrawing nature modulates boronic acid reactivity, while the tertiary nitrogen enables hydrogen bonding with biological targets. Early synthetic routes relied on palladium-catalyzed borylation of halogenated sulfonamides, but recent advances employ direct C-H borylation, improving accessibility to derivatives like 4-(N,N-dimethylsulfamoyl)-2-methylphenylboronic acid (CAS 957034-82-1) [3] [7] [10].
Table 1: Key Historical Milestones in Sulfamoyl-Boronic Acid Development
Year | Development | Significance |
---|---|---|
2003 | FDA approval of bortezomib | Validated boronic acids as clinically viable drug scaffolds |
2007–2010 | Synthetic routes to sulfamoyl-boronic acids | Enabled precise electronic tuning of boronic acids via sulfonamide substituents |
2015+ | Application in PROTACs & Suzuki coupling | Leveraged unique steric/electronic profile for C-C bond formation & protein degradation |
This compound (C₉H₁₄BNO₄S, MW 243.09 g/mol) exhibits three distinctive structural features that dictate its reactivity:
Table 2: Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₄BNO₄S | PubChem [1] |
Molecular Weight | 243.09 g/mol | CalpacLab [2] |
Purity (Commercial) | 95–98% | CymitQuimica [3] [4] |
Storage Stability | Stable at room temperature (inert atmosphere recommended) | CalpacLab [2] |
Key Spectral Data | ¹¹B NMR: δ 28–32 ppm (trigonal); 8–12 ppm (tetrahedral) | ChemSpider [5] |
Synthetic Chemistry Applications
As a coupling partner, this boronic acid enables access to sterically congested biaryl systems resistant to conventional synthesis. Its ortho-methyl group prevents undesired protodeboronation during Suzuki reactions, while the sulfamoyl moiety accelerates transmetalation to palladium(II) complexes. This is evidenced in syntheses of pharmaceutically relevant scaffolds like:
Example: Synthesis of kinase inhibitor intermediates 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid + 5-bromopyrimidine → Pd(PPh₃)₄, K₂CO₃, dioxane/water → Biaryl product (92% yield, vs. 73% for methyl-free analog) [3] [8]
Commercial availability (e.g., CalpacLab, CymitQuimica) at $75–503/g (1g scale) facilitates adoption in high-value syntheses, though cost remains prohibitive for large-scale applications [2] [4].
Drug Discovery Contributions
Table 3: Commercial Availability and Research Applications
Supplier | Purity | Package Size | Price (USD) | Primary Application |
---|---|---|---|---|
CalpacLab [2] | >96% | 1g | $75–$500 | Suzuki coupling; PROTACs |
CymitQuimica [3] [4] | 95–98% | 250mg–5g | $130–$1,589 | Medicinal chemistry building blocks |
Fujifilm Wako [8] | Not specified | 1g–5g | $75,000 JPY | Specialty synthesis |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1